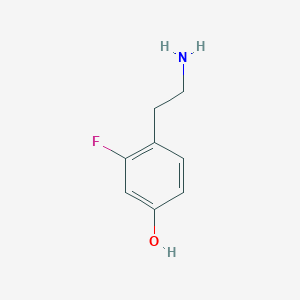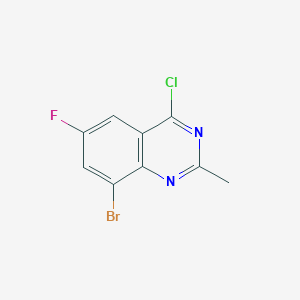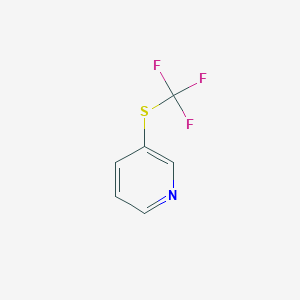![molecular formula C12H17N3O4 B13646507 5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-2-carboxylic acid](/img/structure/B13646507.png)
5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-2-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (BOC) protecting group. The BOC group is commonly used in organic synthesis to protect amines from unwanted reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-2-carboxylic acid typically involves multiple steps. One common method includes the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous or organic solvent like tetrahydrofuran (THF) at ambient temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the BOC group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Aplicaciones Científicas De Investigación
5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-2-carboxylic acid involves the protection of amine groups through the formation of a stable BOC-protected intermediate. This protection prevents unwanted side reactions during subsequent synthetic steps. The BOC group can be selectively removed under acidic conditions, revealing the free amine for further reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine-2-carboxylic acid
- 5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carboxylic acid
Uniqueness
The uniqueness of 5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-2-carboxylic acid lies in its specific structure and the presence of the BOC protecting group. This makes it particularly useful in synthetic organic chemistry for the protection of amine groups, allowing for more controlled and selective reactions.
Propiedades
Fórmula molecular |
C12H17N3O4 |
|---|---|
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
5-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-5-4-7-8(6-15)14-9(13-7)10(16)17/h4-6H2,1-3H3,(H,13,14)(H,16,17) |
Clave InChI |
YGBJGRDNKIZRQJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2=C(C1)NC(=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


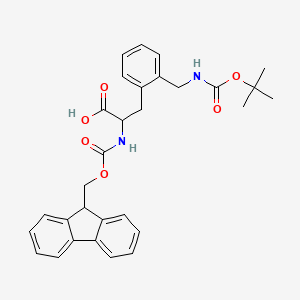
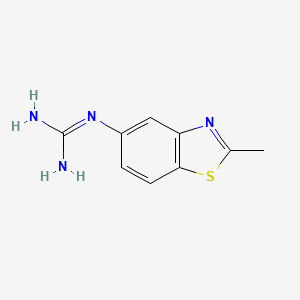
![1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13646445.png)

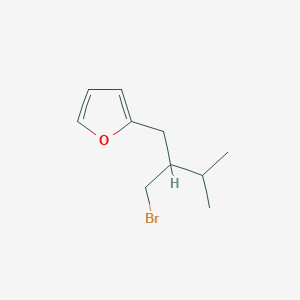
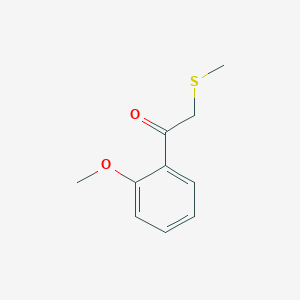
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-iodophenyl)acetic acid](/img/structure/B13646461.png)
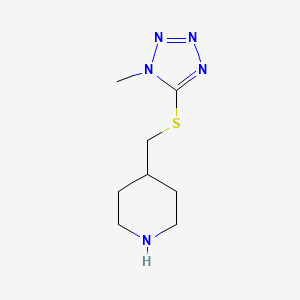
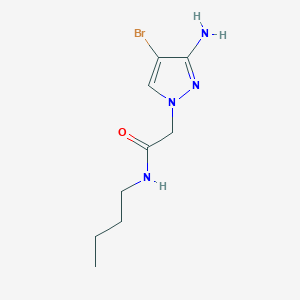
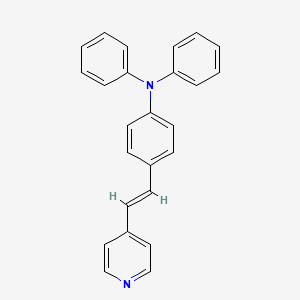
![1-[({1-[(tert-butoxy)carbonyl]azepan-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]cyclopropane-1-carboxylicacid](/img/structure/B13646484.png)
